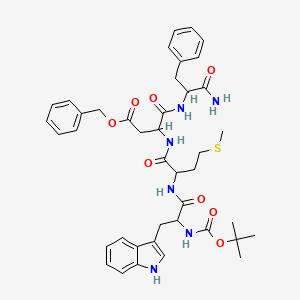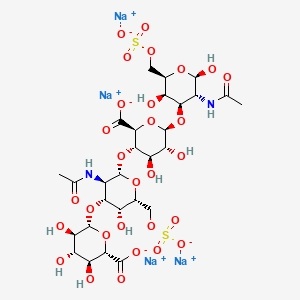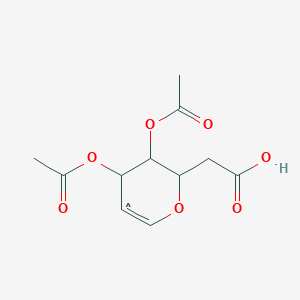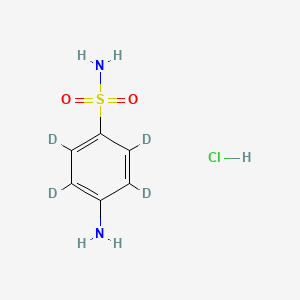![molecular formula C18H34N2O6 B15130012 tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate;tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B15130012.png)
tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate;tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate and tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate are stereoisomers of a compound that features a tert-butyl carbamate group attached to a cyclopropyl ring with a hydroxymethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate and tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through various methods, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde and a suitable base.
Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the cyclopropyl alcohol with tert-butyl isocyanate under mild conditions to form the desired carbamate.
Industrial Production Methods
Industrial production methods for these compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
These compounds can be used as intermediates in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, these compounds can be used as probes to study enzyme mechanisms and protein-ligand interactions due to their unique structural features.
Medicine
Industry
In the industrial sector, these compounds can be used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of these compounds depends on their specific application. For example, in biological systems, they may act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary depending on the specific enzyme or receptor being targeted.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate
- tert-Butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate
- tert-Butyl N-[(1S,2R)-2-(hydroxymethyl)cyclopropyl]carbamate
- tert-Butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate
Uniqueness
The uniqueness of tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate and tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate lies in their stereochemistry, which can significantly influence their reactivity and interactions with biological targets. This makes them valuable tools in stereochemical studies and the development of stereoselective synthesis methods.
Propiedades
Fórmula molecular |
C18H34N2O6 |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate;tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/2C9H17NO3/c2*1-9(2,3)13-8(12)10-7-4-6(7)5-11/h2*6-7,11H,4-5H2,1-3H3,(H,10,12)/t2*6-,7+/m10/s1 |
Clave InChI |
ZZTQIRLMJXHPSO-RMHGRBOHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]1CO.CC(C)(C)OC(=O)N[C@@H]1C[C@H]1CO |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC1CO.CC(C)(C)OC(=O)NC1CC1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl 5-chloro-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoate](/img/structure/B15129932.png)
![Carbamic acid, [3-methyl-1-[(p-nitrophenyl)carbamoyl]butyl]-, benzyl ester](/img/structure/B15129936.png)

![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxybenzoate](/img/structure/B15129950.png)
![3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 10-[(4-{[4,5-dihydroxy-6-(hydroxymethyl)-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}-3,5-dihydroxyoxan-2-yl)oxy]-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B15129953.png)




![cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val]](/img/structure/B15129986.png)


![55-Amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol](/img/structure/B15130002.png)
![2,7-Naphthalenedisulfonic acid,3-[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-, disodium salt](/img/structure/B15130011.png)
